molecular formula C23H24O2 B12520571 4,4'-(Phenylmethylene)bis(2-ethylphenol) CAS No. 669065-94-5

4,4'-(Phenylmethylene)bis(2-ethylphenol)

Cat. No.: B12520571
CAS No.: 669065-94-5
M. Wt: 332.4 g/mol
InChI Key: NVNCPICEDCOFCW-UHFFFAOYSA-N
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Description

4,4'-(Phenylmethylene)bis(2-ethylphenol) is a bis-phenol derivative characterized by two 2-ethylphenol moieties linked via a phenylmethylene (-CH(C₆H₅)-) bridge. This structure imparts unique steric and electronic properties, distinguishing it from other bis-phenol analogs.

Properties

CAS No.

669065-94-5

Molecular Formula

C23H24O2

Molecular Weight

332.4 g/mol

IUPAC Name

2-ethyl-4-[(3-ethyl-4-hydroxyphenyl)-phenylmethyl]phenol

InChI

InChI=1S/C23H24O2/c1-3-16-14-19(10-12-21(16)24)23(18-8-6-5-7-9-18)20-11-13-22(25)17(4-2)15-20/h5-15,23-25H,3-4H2,1-2H3

InChI Key

NVNCPICEDCOFCW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(C2=CC=CC=C2)C3=CC(=C(C=C3)O)CC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Phenylmethylene)bis(2-ethylphenol) typically involves the reaction of 2-ethylphenol with benzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, where the aldehyde group of benzaldehyde reacts with the hydroxyl group of 2-ethylphenol, forming the phenylmethylene bridge.

Industrial Production Methods

In industrial settings, the production of 4,4’-(Phenylmethylene)bis(2-ethylphenol) is often carried out in large reactors where the reactants are mixed and heated under controlled conditions. Catalysts such as sulfuric acid or hydrochloric acid are commonly used to accelerate the reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Phenylmethylene)bis(2-ethylphenol) undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly used.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitro, bromo, and sulfonic acid derivatives

Scientific Research Applications

4,4’-(Phenylmethylene)bis(2-ethylphenol) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers, resins, and other materials due to its phenolic structure.

Mechanism of Action

The mechanism of action of 4,4’-(Phenylmethylene)bis(2-ethylphenol) involves its interaction with various molecular targets, including enzymes and receptors. The phenol groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The phenylmethylene bridge provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Bis-Phenol Derivatives

The key differentiating factor among bis-phenol derivatives lies in the substituents on the aromatic rings and the bridging group. Below is a comparative analysis:

Compound Name Structure Substituents CAS Number Key Properties
4,4'-(Phenylmethylene)bis(2-ethylphenol) Two 2-ethylphenol groups linked by a phenylmethylene bridge - 2-ethyl groups on phenol rings 2510-19-2 Enhanced steric hindrance; potential for modified solubility/reactivity
Bisphenol F Two phenol groups linked by a methylene bridge - No alkyl substituents 620-92-8 High thermal stability; used in epoxy resins
4,4'-(Phenylmethylene)bis[3-methylphenol] Two 3-methylphenol groups linked by a phenylmethylene bridge - 3-methyl groups on phenol rings 15534-74-4 Moderate steric effects; possible applications in antioxidants
4,4'-(2,6-Di-tert-butylphenol) variant Two 2,6-di-tert-butylphenol groups linked by a phenylmethylene bridge - 2,6-di-tert-butyl groups L160628 Extreme steric bulk; used as stabilizers in polymers

Key Observations :

  • Steric Effects : The 2-ethyl substituents in the target compound provide intermediate steric hindrance compared to the bulkier 2,6-di-tert-butyl groups and the smaller 3-methyl groups .
  • Electronic Effects: The phenylmethylene bridge introduces π-π interaction capabilities, unlike the simpler methylene bridge in Bisphenol F .

Physicochemical Properties

Spectral Data Comparison:
Compound ¹H NMR (δ, ppm) IR (cm⁻¹) Melting Point
Target Compound Not explicitly reported Likely O-H stretch ~3400; C-O ~1275 Not reported
Pyrazole Analog (3a) 2.32 (s, 6H, CH₃); 4.64 (s, 1H, CH); 7.36–7.58 (m, Ar) 761, 1053, 1497, 3087, 3453 109–110°C
Bisphenol F 7.13–7.30 (m, Ar); 5.32 (s, CH₂) 3026 (Ar C-H); 1185 (C-O) 109–110°C

Insights :

  • The absence of pyrazole N-H or O-H groups in Bisphenol F simplifies its IR spectrum compared to pyrazole-containing analogs .
  • Ethyl substituents likely reduce solubility in polar solvents compared to unsubstituted Bisphenol F.

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